Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-propylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-7-15-9-14-11-8-10(5-6-12(11)15)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHMKGKXUJMFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
The benzodiazole core is formed by cyclization of precursors such as 2-aminobenzylamine derivatives or related substituted amines with carboxylating agents. For example, 2-methylbenzylamine derivatives can be reacted with ethyl 2-bromoacetate or similar reagents to facilitate ring closure under appropriate conditions (e.g., reflux in suitable solvents, presence of catalysts).
N-Propylation
Reaction Conditions and Catalysts
- Solvents: Common solvents include ethanol, methanol, dichloromethane, or dimethylformamide, depending on the step.
- Temperature: Cyclization and esterification steps often require heating under reflux (e.g., 60–110°C).
- Catalysts: Acid catalysts (e.g., sulfuric acid) for esterification; bases (e.g., potassium carbonate) for alkylation.
- Purification: Crystallization and chromatographic techniques (e.g., column chromatography) are employed to purify the final product.
Representative Synthesis Data Table
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclization | 2-methylbenzylamine + ethyl 2-bromoacetate | Formation of benzodiazole core | Reflux in ethanol, acid catalyst |
| N-Propylation | Propyl bromide + base (K2CO3) | N-propyl substitution at N-1 | Room temperature to reflux |
| Esterification | Ethanol + H2SO4 (acid catalyst) | Ethyl ester formation | Reflux, removal of water |
| Purification | Crystallization / Chromatography | High purity (>96%) compound | Confirmed by NMR, HPLC |
Research Findings and Optimization
- The cyclization step is sensitive to temperature and solvent choice; ethanol under reflux with acid catalysis provides good yields.
- N-alkylation efficiency depends on the base and alkylating agent; potassium carbonate with propyl bromide is effective.
- Esterification is best performed under acidic conditions with removal of water to drive the reaction to completion.
- Continuous flow reactors have been reported in related benzodiazole syntheses to enhance control over reaction parameters and scalability.
- Purification by recrystallization and chromatographic methods ensures high purity, essential for biological activity studies.
Chemical Reactions Analysis
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is primarily investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazole, including this compound, exhibit significant antimicrobial properties. For instance:
- Case Study : A series of benzimidazole derivatives were tested against various Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .
Anticancer Properties
Research has also focused on the anticancer activity of benzodiazole derivatives. This compound shows promise in this area:
- Case Study : A study explored the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. Modifications to the benzodiazole structure enhanced cellular uptake and cytotoxicity against specific cancer types, indicating that compounds like this compound could be developed into effective anticancer therapies .
Agricultural Applications
This compound has potential applications in agriculture as a fungicide or plant growth regulator.
Fungicidal Activity
Benzodiazole derivatives are known for their ability to protect plants against fungal infections:
- Case Study : Research has shown that certain benzodiazole compounds can induce systemic resistance in plants against pathogens. This compound may enhance plant defense mechanisms through these pathways .
Material Science Applications
In material science, this compound can be utilized in the development of polymers and coatings.
Polymer Additives
The compound can serve as an additive in polymer formulations to enhance properties such as thermal stability and resistance to degradation.
Coatings
Benzodiazole derivatives are being explored for use in protective coatings due to their potential UV-blocking properties and resistance to corrosion.
Mechanism of Action
The mechanism of action of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. This compound may exert its effects by inhibiting or activating specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-Propyl-1H-benzimidazole: Similar structure but lacks the carboxylate group.
Ethyl 1H-benzimidazole-5-carboxylate: Similar structure but lacks the propyl group. These compounds share similar chemical properties but differ in their specific biological activities and applications.
Biological Activity
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C14H18N2O2
- Molecular Weight : Approximately 246.31 g/mol
- Structure : The compound features a benzodiazole ring, which is crucial for its stability and reactivity in biological systems.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
-
Antimicrobial Properties :
- Studies have shown that benzodiazole derivatives possess antimicrobial activity against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Activity :
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially making it a candidate for treating neurological disorders. Research indicates that benzodiazoles can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with disease progression, such as those involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could also interact with various receptors in the body, influencing cellular signaling pathways that regulate cell survival and death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, with an MIC of 6.25 μg/mL compared to standard antibiotics .
Study on Anticancer Properties
In vitro studies demonstrated that this compound reduced the viability of human cancer cell lines by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, showcasing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate | C14H18N2O2 | Exhibits similar antimicrobial properties |
| Methyl 2-methylbenzodiazole-5-carboxylate | C13H15N2O2 | Known for potent anticancer activity |
| Propyl 1,3-benzodiazole-5-carboxylic acid | C12H13N2O2 | Potential anti-inflammatory effects |
Q & A
Q. What are the standard methods for synthesizing Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, and how can purity be validated?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting substituted o-phenylenediamines with carboxylic acid derivatives under acidic conditions . Purity validation involves HPLC (High-Performance Liquid Chromatography) with UV detection and NMR (¹H/¹³C) spectroscopy to confirm structural integrity. Crystallographic validation using single-crystal X-ray diffraction (e.g., SHELXL ) ensures precise bond lengths and angles .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Data refinement employs SHELXL or SHELXTL , which are widely used for small-molecule crystallography due to their robustness in handling high-resolution data and twinned crystals . Key parameters like R-factors (e.g., R₁ < 0.05) and data-to-parameter ratios (>15:1) ensure reliability .
Q. What pharmacological properties make benzimidazole derivatives like this compound significant?
Benzimidazole scaffolds exhibit broad bioactivity, including antimicrobial , antiviral , and enzyme inhibitory properties. Substituents like the 1-propyl group and ester moiety influence lipophilicity and binding affinity to targets such as DNA topoisomerases or viral proteases . Structure-activity relationship (SAR) studies often prioritize modifications at the 1- and 2-positions of the benzimidazole core .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. crystallography) be resolved for this compound?
Discrepancies between solution-phase NMR and solid-state crystallographic data often arise from conformational flexibility or solvent effects. Dynamic NMR experiments (e.g., variable-temperature studies) can detect rotational barriers in solution, while DFT calculations (Density Functional Theory) model optimized geometries for comparison with crystallographic data . Cross-validation with IR spectroscopy (e.g., carbonyl stretching frequencies) further resolves ambiguities .
Q. What strategies optimize the synthetic yield of this compound for scale-up without compromising stereochemical purity?
Yield optimization involves:
- Microwave-assisted synthesis to reduce reaction time and side products.
- Chiral HPLC or enzymatic resolution to isolate enantiomers if racemization occurs.
- In situ FTIR monitoring to track reaction progress and intermediate stability. For scale-up, solvent selection (e.g., DMF vs. ethanol) and catalyst loading (e.g., p-toluenesulfonic acid) are critical to balance reactivity and purity .
Q. How do hydrogen-bonding patterns and ring puckering affect the compound’s solid-state properties?
Hydrogen bonds (e.g., N–H···O interactions) stabilize crystal packing and influence melting points. Graph set analysis (as defined by Etter’s rules) categorizes motifs like chains (C(4)) or rings (R₂²(8)) to predict polymorphism . Ring puckering in the benzodioxole or pyrrolidinone moieties is quantified using Cremer-Pople parameters, which correlate with conformational strain and solubility .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes to receptors like kinases or GPCRs. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the carboxylate group). QSAR models prioritize substituents based on electronic (Hammett σ) and steric (Taft Es) parameters .
Methodological Notes
- Crystallography : Always validate structures using PLATON/CHECKCIF to detect missed symmetry or disorder .
- Safety : While not classified as hazardous, handle with standard PPE (gloves, goggles) due to limited toxicity data .
- Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in public repositories (CCDC) for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
